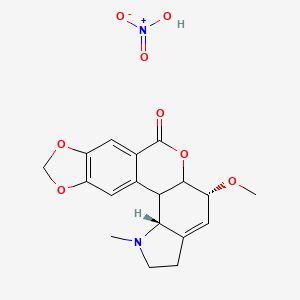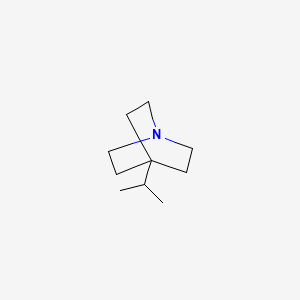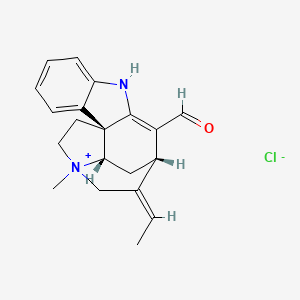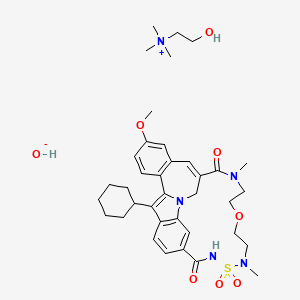
TMC647055 Choline salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMC647055 choline salt is a cell-permeating, selective HCV NS5B inhibitor, eliciting a mean IC50 of 34 nM, as assessed in the RdRp primer-dependent transcription assay. in vitro: TMC647055 is a novel and potent nonnucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. TMC647055 shows high selectivity for HCV when evaluated with a broad panel of human DNA and RNA viruses. TMC647055 shows median EC50 changes in the replicon assay of 9-, 3-, and 371-fold for L392I, V494A, and P495L, respectively, The median EC50 of TMC647055 on NS5B sequences derived from clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranged between 27 nM and 113 nM.
Aplicaciones Científicas De Investigación
Choline in Plant Salt Tolerance
Lipid Reprogramming in Grass Species : Choline plays a role in plant tolerance to salt stress, particularly in grass species that do not accumulate glycine betaine (GB). It regulates salt tolerance through lipid reprogramming, affecting phospholipids like phosphatidylcholine and phosphatidylethanolamine, leading to improved salt tolerance in grasses like Kentucky bluegrass (Zhang et al., 2020).
Impact on Salt-Tolerant Grass Varieties : Choline's effect on lipid metabolism and GB synthesis contributes to the genotypic variations in salt tolerance seen in grass species like seashore paspalum. Choline-induced salt tolerance was associated with changes in lipid profiles and GB metabolism (Gao et al., 2019).
Choline in Biology and Medicine
Choline's Role in Cholinergic Neurotransmission : Choline-containing phospholipids (CCPLs) play a critical role in the structure of cell membranes and cholinergic neurotransmission. CCPLs like phosphatidylcholine are involved in various biological processes and have potential therapeutic applications in treating cerebrovascular and neurodegenerative disorders (Tayebati et al., 2015).
Biocompatibility of Choline Salts in Biomaterials : Choline salts show promising biocompatibility when combined with collagenous biomaterials, indicating their potential in biomedical implant applications (Vijayaraghavan et al., 2010).
Choline in Biochemical Analysis and Industrial Applications
Choline-Based Ionic Liquids for Batteries : Novel choline-based ionic liquids have been synthesized for use as safe electrolytes in high-voltage lithium-ion batteries. These liquids show good thermal stability and electrochemical properties, making them a viable option for battery technology (Yong et al., 2016).
Choline Derivatives in Chemical Reactions : Choline chloride has been used as an effective catalyst in palladium-free Sonogashira cross-coupling reactions, demonstrating its utility in organic synthesis (Hajipour et al., 2014).
Choline in Mass Spectrometric Imaging : Studies on breast tumor models using mass spectrometric imaging have revealed distinct spatio-molecular signatures involving choline metabolites. This research provides insights into the molecular characteristics of different tumor microenvironments (Amstalden van Hove et al., 2010).
Propiedades
Nombre del producto |
TMC647055 Choline salt |
|---|---|
Fórmula molecular |
C37H53N5O8S |
Peso molecular |
727.91 |
Nombre IUPAC |
28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide |
InChI |
InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1 |
SMILES |
CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |
Sinónimos |
TMC647055; TMC-647055; TMC 647055; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



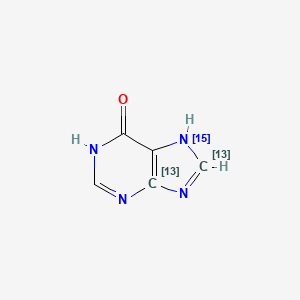
![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)
